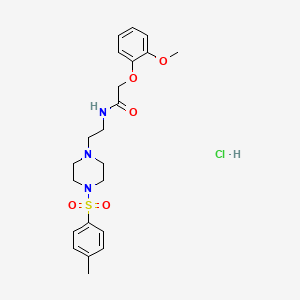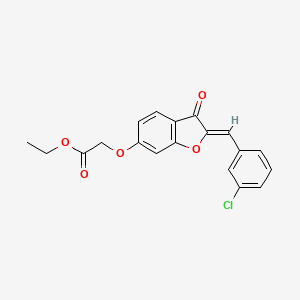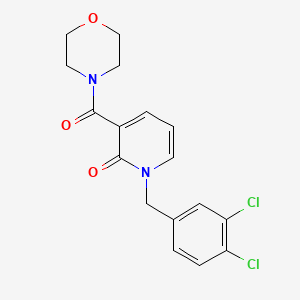
1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a common structure in many pharmaceutical drugs due to its ability to bind to various biological targets. The molecule also contains a morpholinocarbonyl group and a 3,4-dichlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 3,4-dichlorobenzyl group would likely add significant steric bulk .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyridinone ring and the dichlorobenzyl group. The morpholinocarbonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the dichlorobenzyl group could potentially increase the compound’s lipophilicity .Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
Research into the applications of 1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone primarily involves its synthesis and utility in heterocyclic chemistry. One notable method is the novel one-pot access to pyridines and tetrahydroquinolines through a four-component process involving an electron-poor (hetero)aryl halide, a terminal propargyl alcohol, a cyclic N-morpholino alkene, and ammonium chloride. This process emphasizes the versatility of pyridine derivatives in pharmaceutical chemistry and natural product synthesis (Yehia, Polborn, & Müller, 2002).
Another study explores the reactivity of heterocyclic enaminonitriles, demonstrating the potential of 1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone derivatives in generating various biologically active compounds through reactions with dichlorocarbene. This research underlines the compound's role in developing new chemical entities with potential pharmacological applications (Yamagata, Takaki, & Yamazaki, 1992).
Biological Activity and Pharmaceutical Chemistry
A significant area of interest is the synthesis of pyridine derivatives for their insecticidal properties. For instance, compounds structurally related to 1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone have shown remarkable insecticidal activity, highlighting the potential for developing new pesticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Furthermore, the compound's intermediates have been used in synthesizing novel enaminones, which were evaluated for their anticonvulsant activity. This exploration into the compound's applications in neurology suggests promising avenues for the development of new anticonvulsant medications (Edafiogho et al., 1992).
Material Science and Analytical Chemistry
In material science, the crystal structure and physicochemical properties of compounds related to 1-(3,4-dichlorobenzyl)-3-(morpholinocarbonyl)-2(1H)-pyridinone have been investigated. Studies on powder X-ray diffraction patterns contribute to understanding the solid-state chemistry and potential applications in material synthesis and design (Wang et al., 2015).
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(morpholine-4-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-14-4-3-12(10-15(14)19)11-21-5-1-2-13(17(21)23)16(22)20-6-8-24-9-7-20/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTSKQJHCFWJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2688947.png)
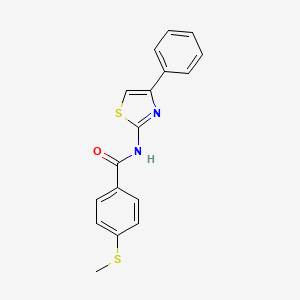

![5-Tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2688952.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2688953.png)


![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2688960.png)
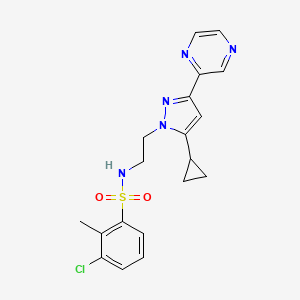
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2688962.png)
![[5-Acetamido-3,4-diacetyloxy-6-[2-(6-ethoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethoxy]oxan-2-yl]methyl acetate](/img/structure/B2688963.png)

